molecular formula C19H18F3N3S B13076021 2-(4-Benzothiazol-2-yl-piperidin-1-yl)-5-trifluoromethyl-phenylamine CAS No. 885458-06-0

2-(4-Benzothiazol-2-yl-piperidin-1-yl)-5-trifluoromethyl-phenylamine

Cat. No.: B13076021
CAS No.: 885458-06-0
M. Wt: 377.4 g/mol
InChI Key: HBCDGEZFXNETDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzothiazol-2-yl-piperidin-1-yl)-5-trifluoromethyl-phenylamine is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzothiazol-2-yl-piperidin-1-yl)-5-trifluoromethyl-phenylamine typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde. The piperidine ring is then introduced via nucleophilic substitution reactions. The trifluoromethyl group is often added through electrophilic fluorination reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzothiazol-2-yl-piperidin-1-yl)-5-trifluoromethyl-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-Benzothiazol-2-yl-piperidin-1-yl)-5-trifluoromethyl-phenylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-Benzothiazol-2-yl-piperidin-1-yl)-5-trifluoromethyl-phenylamine involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can interact with specific binding sites, while the piperidine ring may enhance the compound’s binding affinity. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, thereby affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzothiazol-2-yl-piperidin-1-yl)-p-tolyl-methanone
  • 2-(4-Benzothiazol-2-yl-piperidin-1-yl)-(4-ethoxy-phenyl)-methanone

Uniqueness

2-(4-Benzothiazol-2-yl-piperidin-1-yl)-5-trifluoromethyl-phenylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s metabolic stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Properties

CAS No.

885458-06-0

Molecular Formula

C19H18F3N3S

Molecular Weight

377.4 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-5-(trifluoromethyl)aniline

InChI

InChI=1S/C19H18F3N3S/c20-19(21,22)13-5-6-16(14(23)11-13)25-9-7-12(8-10-25)18-24-15-3-1-2-4-17(15)26-18/h1-6,11-12H,7-10,23H2

InChI Key

HBCDGEZFXNETDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C4=C(C=C(C=C4)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.